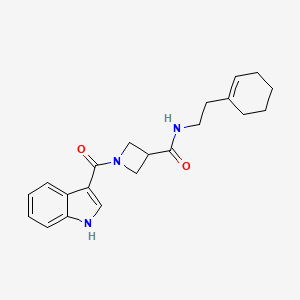

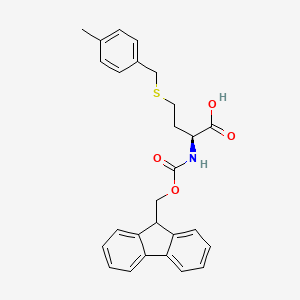

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is a complex organic molecule that appears to be related to the family of azetidine-2,4-diones and spiro[azetidine-2,3'-indoline]-2',4-diones. These compounds are of interest due to their potential pharmacological properties, including antimicrobial activity.

Synthesis Analysis

The synthesis of related azetidine compounds has been explored in various studies. For instance, the acid-catalyzed cyclization of N-[2-(cyclohex-1-enyl)ethyl]-N-styrylformamides has been used to produce 1-benzyl-2-formyloctahydroisoquinolines, which can be further converted into N-formylmorphinans . This method involves the use of Lewis and Bronsted acid catalysts to facilitate the cyclization process. Similarly, the synthesis of azetidine-2,4-diones has been achieved through the photocyclization of N-formyl-N-methyl α,β-unsaturated amides, which proceeds via intramolecular hydrogen abstraction .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a four-membered azetidine ring. In the case of spiro[azetidine-2,3'-indoline]-2',4-diones, the azetidine ring is fused with an indoline system, resulting in a spiro compound . The structural features of these molecules, including the azetidine ring and the substituents attached to it, are crucial for their chemical reactivity and biological activity.

Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions, including cyclization and spiro formation. The cyclization of enamides to form octahydroisoquinolines is an example of such a reaction . Additionally, the reaction of 2-diazo-1,2-diarylethanones with 1-methyl-3-(alkyl/cyclohexylimino)indolin-2-ones under thermal conditions leads to the formation of spiro[azetidine-2,3'-indoline]-2',4-diones . These reactions are typically facilitated by catalysts and specific reaction conditions that promote the desired transformation.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide are not detailed in the provided papers, related compounds exhibit properties that are influenced by their molecular structure. The analytical and spectral data, including IR, (1)H NMR, and (13)C NMR, are used to characterize these compounds and confirm their structures . The presence of different substituents on the azetidine ring can significantly affect the physical properties such as solubility, melting point, and stability, as well as the chemical reactivity of the molecule.

Wissenschaftliche Forschungsanwendungen

Photocyclization in Organic Synthesis

Photocyclization of N-formyl-N-methyl α,β-unsaturated amides, such as N-formyl-N-methylcyclohexene-1-carboxamide, leads to the formation of azetidine-2,4-diones. This process, which involves intramolecular hydrogen abstraction, showcases the utility of related compounds in synthesizing complex molecular structures with potential applications in organic synthesis and drug design (Maruyama, Kazuhiro et al., 1980).

Antituberculosis Activity

Indole-2-carboxamides, closely related to the chemical family of interest, have been identified as promising antituberculosis agents. Structural modifications, such as alkyl groups attached to the cyclohexyl ring, have been shown to significantly improve activity against Mycobacterium tuberculosis, demonstrating the potential of these compounds in developing new treatments for tuberculosis (R. R. Kondreddi et al., 2013).

Palladium-Catalyzed Intramolecular Amination

Efficient synthesis methods have been developed for azetidines, pyrrolidines, and indolines via palladium-catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds. These methods leverage the structural features of compounds related to N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide, highlighting their importance in the synthesis of biologically relevant heterocycles (G. He et al., 2012).

Antimicrobial and Anticancer Potential

The synthesis and evaluation of functionalized indoles, closely related structurally to the compound of interest, have been explored for antimicrobial and anticancer activities. These studies reveal the potential therapeutic applications of such compounds, especially in the development of new anticancer and antimicrobial agents (N. Gokhale et al., 2017).

Drug Design and Discovery

The compound N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide, which shares a similar structural framework, has been demonstrated to negatively modulate the binding of dopamine at the dopamine D2 receptor, showcasing the role of such compounds in the design of novel pharmacological agents (Shailesh N Mistry et al., 2015).

Eigenschaften

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c25-20(22-11-10-15-6-2-1-3-7-15)16-13-24(14-16)21(26)18-12-23-19-9-5-4-8-17(18)19/h4-6,8-9,12,16,23H,1-3,7,10-11,13-14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLFURSOOWHFIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553025.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B2553033.png)

![3-(4-methoxyphenyl)-8-methyl-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2553038.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553039.png)

![N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2553040.png)

![Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2553045.png)

![6-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2553046.png)

![ethyl 4-({[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2553047.png)